2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate
Description
2,2,2-Trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate (CAS: 1306606-88-1) is a fluorinated benzothiazole derivative with the molecular formula C₁₂H₁₁F₃N₂O₂S and a molecular weight of 304.29 g/mol . Its structure comprises a benzothiazole core substituted with an ethyl group at the 6-position and a carbamate group linked to a trifluoroethyl moiety at the 2-position. The compound is commercially available as a powder and is stored at room temperature, though safety data remain unspecified .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-2-7-3-4-8-9(5-7)20-10(16-8)17-11(18)19-6-12(13,14)15/h3-5H,2,6H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWZFJTZZCLCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with 2,2,2-Trifluoroethyl Chloroformate
One common method to prepare carbamate derivatives is the reaction of the amine with an alkyl chloroformate. For this compound:
- Reagents: 6-ethyl-2-aminobenzothiazole and 2,2,2-trifluoroethyl chloroformate.
- Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under cooling (0–5°C) to control the reaction rate and avoid side reactions.
- Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.
- Work-up: The reaction mixture is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.
This method is favored for its straightforwardness and high yield of carbamate products.
Use of 1,1'-Carbonyldiimidazole (CDI)
An alternative approach involves activating the 2,2,2-trifluoroethanol with CDI to form an intermediate imidazolyl carbamate, which then reacts with the amine:
- Step 1: Reaction of 2,2,2-trifluoroethanol with CDI to form the activated carbamate intermediate.
- Step 2: Addition of 6-ethyl-2-aminobenzothiazole to the intermediate, leading to carbamate formation.
- Advantages: This method avoids the use of toxic chloroformates and allows milder reaction conditions.
Other Carbamoyl Chlorides or Isocyanates
Though less commonly reported for this specific compound, general synthetic routes for benzothiazole carbamates include reaction with carbamoyl chlorides or isocyanates bearing the trifluoroethyl group, under similar conditions to those described above.
Reaction Conditions and Optimization
- Solvents: Aprotic solvents such as dichloromethane, THF, or toluene are preferred to maintain the reactivity of reagents and stability of intermediates.
- Temperature: Low temperatures (0–5°C) during addition to minimize side reactions; room temperature or slight heating may be applied for completion.
- Time: Reaction times vary from 1 to 6 hours depending on reagent reactivity and scale.
- Purification: Products are purified by recrystallization from ethanol/water mixtures or chromatographic techniques to achieve high purity.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Starting amine | 6-ethyl-2-aminobenzothiazole |
| Carbamoylating agent | 2,2,2-trifluoroethyl chloroformate or CDI-activated trifluoroethanol |
| Solvent | Dichloromethane, THF, or toluene |
| Temperature | 0–5°C during addition, then room temperature |
| Reaction time | 2–6 hours |
| Yield | Typically 75–90% |
| Purification method | Recrystallization or chromatography |
Literature Context and Supporting Synthetic Methodologies
- The synthesis of benzothiazole carbamates has been extensively studied, with key methods involving the reaction of 2-aminobenzothiazoles with chloroformates or carbonyldiimidazole reagents to introduce carbamate groups.
- The presence of electron-withdrawing trifluoromethyl groups on the alkyl carbamate moiety enhances the compound's physicochemical properties, which is consistent with the use of trifluoroethyl chloroformate in synthetic protocols.
- Similar synthetic strategies have been reported for related benzothiazole derivatives with carbamate functionalities, demonstrating the robustness and reproducibility of these methods.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2,2,2-Trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate serves as a versatile scaffold in drug discovery. Its structural features allow for modifications that can enhance bioactivity against various diseases. The compound's benzothiazole moiety is particularly significant due to its known pharmacological properties, including antimicrobial and anticancer activities.
Agricultural Chemistry
This compound has potential applications as a pesticide or herbicide. The trifluoroethyl group enhances the lipophilicity of the molecule, which can improve its penetration into plant tissues and effectiveness against pests . Research indicates that derivatives of benzothiazole exhibit fungicidal properties, making this compound a candidate for agrochemical formulations.
Material Science
In material science, 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate can be utilized in the development of polymers with enhanced thermal stability and chemical resistance. The incorporation of fluorinated groups often results in materials with unique surface properties and lower surface energy .
Case Studies
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The benzothiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Ethyl N-(6-Fluoro-1,3-Benzothiazol-2-yl)carbamate (CAS: 349147-16-6)
This analogue replaces the 6-ethyl group with a fluoro substituent and substitutes the trifluoroethyl carbamate with a simpler ethyl carbamate. The molecular weight is 240.25 g/mol, significantly lower than the target compound due to the absence of fluorine and ethyl groups .
Dithiocarbamate-Substituted Benzothiazoles (e.g., Compounds 4a-h)
Compounds such as (Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate (4a) feature a dithiocarbamate group instead of a carbamate. The sulfur-rich structure (C=S at 1226–1279 cm⁻¹ in IR) enables metal chelation and altered pharmacokinetics . For example, 4a has a molecular weight of 311.02 g/mol and a melting point of 108–110°C , suggesting higher crystallinity than the target compound . The trifluoroethyl group in the target compound likely enhances lipophilicity (logP) and bioavailability compared to dithiocarbamates .
N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives
EP3348550A1 describes analogues like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, where the 6-position hosts a trifluoromethyl group instead of ethyl .
Carbamate-Modified Heterocycles
2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-Thiazol-2-yl)carbamate
This compound replaces the benzothiazole core with a thiazole ring and introduces a cyclopropyl group at the 4-position . The cyclopropyl group may confer conformational rigidity, altering metabolic pathways .
Phenylmethyl N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)Amino]Ethyl]Carbamate (Formula 4)
A synthetic intermediate from patent literature, this compound shares the trifluoroethyl-carbamate motif but lacks the benzothiazole moiety . Its simpler structure (molecular weight ~265 g/mol) highlights the role of the benzothiazole core in enhancing target binding and stability in the parent compound .
Research Findings and Functional Insights
- Fluorine Effects : The trifluoroethyl group in the target compound improves metabolic resistance and bioavailability by reducing basicity and enhancing membrane permeability .
- Substituent Position : The 6-ethyl group balances hydrophobicity and steric effects, unlike 6-fluoro (polar) or 6-trifluoromethyl (bulky) analogues .
- Carbamate vs. Dithiocarbamate : The carbamate group offers hydrolytic stability, whereas dithiocarbamates (e.g., 4a) may exhibit reactivity toward thiol-containing biomolecules .
Biological Activity
2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate is a synthetic compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 304.29 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C 12H 11F 3N 2O 2S |
| Molecular Weight | 304.29 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate |
| PubChem CID | 53619517 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its effects on various cellular processes.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate have demonstrated inhibition of cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells. The mechanisms underlying these effects may involve the induction of apoptosis and disruption of cell cycle progression .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have shown that 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate exhibits a dose-dependent cytotoxic effect on several cancer cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications to the benzothiazole moiety can enhance biological activity. The presence of electronegative substituents like trifluoroethyl groups appears to increase the compound's efficacy against tumor cells .
Q & A
Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a 6-ethyl-1,3-benzothiazol-2-amine intermediate with 2,2,2-trifluoroethyl chloroformate. Key steps include:
- Amine activation : Use of carbamate-protected intermediates (e.g., tert-butyl or benzyl carbamates) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency.
- Temperature control : Reactions performed at 0–25°C minimize decomposition of the trifluoroethyl group .
Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structurally similar benzothiazole derivatives?
- ¹H NMR : The trifluoroethyl group (–CH₂CF₃) shows a quartet at δ 3.8–4.2 ppm (²JH-F coupling), while the 6-ethyl substituent on the benzothiazole ring appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.8 ppm) .
- IR : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and C–F vibrations at 1100–1250 cm⁻¹ are diagnostic .
- HRMS : Exact mass analysis (e.g., m/z 348.0722 for C₁₃H₁₂F₃N₂O₂S) confirms molecular formula .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the biological activity of this carbamate derivative?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, particularly around the carbamate (–OCONH–) and trifluoroethyl groups. This predicts reactivity with biological targets (e.g., enzymes) .
- Molecular docking : Use software like AutoDock Vina to simulate binding to benzothiazole-recognizing proteins (e.g., kinases or DNA gyrase). Focus on hydrogen bonding (carbamate NH) and hydrophobic interactions (CF₃ group) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, indicating moderate blood-brain barrier permeability) .
Q. How do structural modifications (e.g., replacing trifluoroethyl with methyl or ethyl groups) alter the compound’s bioactivity and stability?
-
Bioactivity : The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation (vs. ethyl/methyl analogs) due to strong C–F bonds. This prolongs in vivo half-life .
-
Stability : Under acidic conditions (pH <3), the carbamate linkage hydrolyzes faster in non-fluorinated analogs. Trifluoroethyl’s electron-withdrawing effect slows this degradation .
-
Comparative data :
Substituent Metabolic Stability (t₁/₂, hrs) LogP CF₃CH₂– 12.3 ± 1.2 2.5 CH₃CH₂– 4.7 ± 0.8 1.9 CH₃– 3.1 ± 0.5 1.6
Q. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays to rule off-target effects .
- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts. Pre-saturate buffers with the compound to prevent precipitation .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Report IC₅₀ values with 95% confidence intervals .
Mechanistic and Experimental Design
Q. What in vitro/in vivo models are appropriate for studying this compound’s potential as an antimicrobial or anticancer agent?
- Antimicrobial : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays. Test synergy with β-lactams via checkerboard assays .
- Anticancer : Screen against NCI-60 cancer cell lines. Prioritize apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) for mechanism validation .
- In vivo : Use murine xenograft models (e.g., HCT-116 colon carcinoma) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and serum biomarkers (e.g., IL-6) .
Q. How can researchers optimize reaction scalability while maintaining stereochemical purity?
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic carbamate-forming reactions, reducing racemization .
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) during synthesis, later removed via hydrogenolysis .
- Quality control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH mobile phase) .
Data Interpretation and Reproducibility
Q. What are common pitfalls in interpreting SAR studies for this compound, and how can they be mitigated?
- Overlooking solvent effects : Polar solvents (e.g., DMSO) may stabilize charge-separated transition states, altering apparent reactivity. Use low-dielectric solvents (e.g., toluene) for SAR consistency .
- Ignoring metabolic byproducts : Identify metabolites (e.g., hydrolyzed carbamate) via LC-MS to distinguish parent compound effects from artifacts .
- Documentation : Publish full synthetic protocols (e.g., exact equivalents, stirring rates) in repositories like Zenodo to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
